(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

aminoglycoside resistance acetyltransferase inhibition antibiotic adjuvant

Compound 2b is the definitive negative SAR control for N1-phenyl electronic modulation in pyrimidine-2,4,6-trione AAC(6′)-Ib inhibitors. The 4-chlorophenyl substitution produces a Ki of 33±7 µM (vs. 15±2 µM for unsubstituted analog)—a 2.2-fold potency reduction. Use as active-site benchmark in HTS (Ki<30 µM = improved hit), co-crystallography probe (Cl anomalous signal), and library triage control. Procure only this specific CAS; generic 5-furan-2-ylmethylidene analogs will not replicate the validated activity fingerprint.

Molecular Formula C15H9ClN2O4
Molecular Weight 316.7
CAS No. 294649-01-7
Cat. No. B2957010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
CAS294649-01-7
Molecular FormulaC15H9ClN2O4
Molecular Weight316.7
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8-
InChIKeyYRQPZNIOFGTVBT-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (5Z)-1-(4-Chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 294649-01-7) – Class, Core Identity, and Screening Provenance


(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 294649-01-7, ChemBridge ID 5174745) is a synthetic 5-arylidene-barbituric acid derivative belonging to the pyrimidine-2,4,6(1H,3H,5H)-trione family. It bears a 4-chlorophenyl substituent at N1 and a furan-2-ylmethylidene group at C5, yielding a molecular weight of 316.7 g/mol with a calculated LogP of 3.90 . The compound was identified as 'Compound 2b' in a focused in-silico screening campaign against aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a clinically relevant resistance enzyme [1]. It is commercially available as a ChemBridge screening compound through Hit2Lead and authorized distributors, supplied as a solid powder requiring storage at −20 °C for long-term stability .

Why Generic Substitution Fails for (5Z)-1-(4-Chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: SAR Evidence Against In-Class Interchangeability


Within the pyrimidine-2,4,6-trione chemotype, even minor substituent changes at the N1-phenyl ring produce substantial shifts in target engagement. In the AAC(6′)-Ib inhibition assay, the 4-chlorophenyl analog (Compound 2b; this compound) exhibited a Ki for kanamycin A of 33 ± 7 μM, whereas the unsubstituted phenyl counterpart (Compound 2a) showed a Ki of 15 ± 2 μM—a >2-fold loss of potency attributable solely to the para-chloro substituent [1]. Conversely, the parent lead Compound 2 (Ki = 12 ± 1 μM) incorporates additional benzoic acid and 2-thioxo modifications that cannot be replicated by simple N1-aryl swapping [1]. The authors explicitly concluded that 'a chloride substitution on the phenyl group (compound 2b) resulted in weaker inhibition,' confirming that N1-phenyl electronics directly modulate enzyme–inhibitor interactions [1]. Consequently, procuring a generic '5-furan-2-ylmethylidene-barbituric acid' or an N1-aryl analog without the 4-chloro substituent will not recapitulate the activity fingerprint of this specific compound.

Quantitative Differentiation Evidence for (5Z)-1-(4-Chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: Head-to-Head Comparator Data for Procurement Decisions


AAC(6′)-Ib Inhibition Potency: Direct Ki Comparison Against Lead Compound 2 and Unsubstituted Analog 2a

In a head-to-head enzymatic assay, Compound 2b (this compound, ChemBridge 5174745) inhibited AAC(6′)-Ib-mediated acetylation of kanamycin A with a Ki of 33 ± 7 μM. The unsubstituted phenyl analog Compound 2a (5174640) was approximately 2.2-fold more potent (Ki = 15 ± 2 μM), while the parent lead Compound 2 (5646906) was 2.75-fold more potent (Ki = 12 ± 1 μM) [1]. For the co-substrate acetyl CoA, Compound 2b showed a Ki of 74 ± 12 μM, compared to 16 ± 1 μM for 2a and 35 ± 3 μM for Compound 2 [1]. The inhibition was confirmed to be competitive with respect to kanamycin A and was maintained in the presence of 0.01% Triton X-100, ruling out non-specific aggregation-based inhibition [1].

aminoglycoside resistance acetyltransferase inhibition antibiotic adjuvant

Structure–Activity Relationship: The 4-Chloro Substituent Effect on N1-Phenyl Ring

The paper explicitly compared Compound 2a (N1-phenyl) and Compound 2b (N1-4-chlorophenyl, this compound) and stated: 'A chloride substitution on the phenyl group (compound 2b) resulted in weaker inhibition' [1]. The 4-chloro substitution reduced potency against kanamycin A acetylation by 2.2-fold (Ki shift from 15 to 33 μM) and against acetyl CoA by 4.6-fold (Ki shift from 16 to 74 μM) [1]. The authors further noted that 'the important role that substitutions may play in the inhibitory characteristics of these compounds is illustrated by the lack of activity observed when compounds 2c and 2d were tested,' indicating that this specific substitution pattern is not interchangeable with other aryl modifications [1].

medicinal chemistry SAR barbituric acid derivatives

Mechanism of Inhibition: Competitive Binding with Respect to Aminoglycoside Substrate

All active compounds in the study, including Compound 2b, were characterized by Lineweaver-Burk analysis and shown to inhibit the AAC(6′)-Ib acetylation reaction in a competitive manner with respect to the aminoglycoside substrate kanamycin A [1]. This competitive mechanism contrasts with the noncompetitive inhibition observed with respect to acetyl CoA for the parent Compound 2 [1]. The competitive mode is consistent with the in-silico docking predictions that placed these inhibitors in the aminoglycoside binding site, in proximity to catalytic residues D115 and D152 [1]. This defined mechanism differentiates it from metal-based AAC(6′)-Ib inhibitors such as CuCl₂ (IC₅₀ = 2.8 μM) or zinc pyrithione complexes, which act through distinct metal-coordination pathways [2].

enzyme kinetics competitive inhibition Lineweaver-Burk

Physicochemical Differentiation: Lipophilicity and Calculated Drug-Likeness Profile

Compared to its closest active analog Compound 2a (MW = 282, no halogen), Compound 2b possesses a higher molecular weight (316.7) and substantially elevated calculated LogP (3.90 vs. an estimated ~2.5–3.0 for the non-chlorinated analog) . The Hit2Lead database reports LogSW of −4.84, indicating limited aqueous solubility . The topological polar surface area (tPSA) is 79.6 Ų with one hydrogen bond donor and four acceptors . The 4-chlorophenyl group contributes to enhanced membrane permeability potential but also increases the risk of CYP450 interactions and non-specific protein binding compared to the non-halogenated scaffold—a trade-off documented broadly for halogenated barbituric acid derivatives [1].

drug-likeness ADME prediction physicochemical profiling

Recommended Application Scenarios for (5Z)-1-(4-Chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione Based on Quantified Evidence


SAR Probe for Halogen Effects in AAC(6′)-Ib Inhibitor Optimization

This compound is best deployed as a structural probe to quantify the detrimental effect of para-chloro substitution on N1-phenyl within the pyrimidine-2,4,6-trione AAC(6′)-Ib inhibitor series. The head-to-head data showing a 2.2-fold Ki increase (15 → 33 μM) relative to the unsubstituted phenyl analog [1] provides a direct quantitative benchmark for evaluating whether other halogen or electron-withdrawing substituents at this position recapitulate or reverse this trend. Medicinal chemistry teams optimizing this scaffold should use Compound 2b as a reference point for N1-aryl electronic modulation studies.

Competitive Inhibitor Control in Aminoglycoside Adjuvant Discovery

Because Compound 2b exhibits competitive inhibition with respect to kanamycin A [1], it serves as a well-characterized active-site control in high-throughput screens seeking novel AAC(6′)-Ib inhibitors. Its moderate potency (Ki = 33 μM) makes it an ideal benchmark for hit validation: compounds with Ki < 30 μM in the same assay format can be considered improved starting points, while those with Ki > 100 μM likely lack meaningful target engagement. The compound's confirmed specificity (activity maintained in Triton X-100 controls) [1] ensures that it can discriminate true enzymatic inhibitors from aggregators.

Co-crystallography and Structure-Based Drug Design Template

The competitive binding mode and the defined docking pose, which places the inhibitor near catalytic residues D115 and D152 of AAC(6′)-Ib [1], make this compound a viable starting point for co-crystallography trials. The 4-chlorophenyl group provides anomalous scattering signal for X-ray crystallography, facilitating unambiguous placement of the ligand in electron density maps. The furan-2-ylmethylidene moiety offers a vector for further derivatization without disrupting the core binding mode, as evidenced by the retention of competitive inhibition across the series [1].

Negative Control for N1-Phenyl Substitution SAR in Barbituric Acid Libraries

Given the explicit finding that 4-chloro substitution weakens inhibition [1], this compound can serve as a 'negative SAR control' in broader screens of pyrimidine-2,4,6-trione libraries. When screening for other biological targets (e.g., ion channels, GPCRs, or other enzyme classes), the activity difference between Compound 2a and Compound 2b can be used to assess whether a newly identified hit is sensitive to N1-aryl halogenation, thereby providing early SAR triage before committing to synthetic chemistry resources.

Quote Request

Request a Quote for (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.